Cyclofenil diphenol

Description

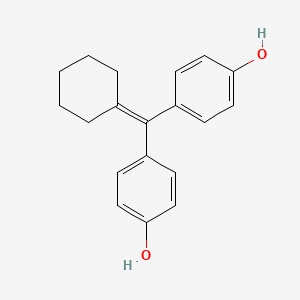

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c20-17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h6-13,20-21H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEZOFHZEJTFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199845 | |

| Record name | Cyclofenil diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5189-40-2 | |

| Record name | Cyclofenil diphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5189-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclofenil diphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005189402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclofenil diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[cyclohexylidene(4-hydroxyphenyl)methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOFENIL DIPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00W4083OML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Cyclofenil Diphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclofenil diphenol is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits a complex profile of estrogenic and anti-estrogenic activities in vitro. Its primary mechanism of action involves direct binding to estrogen receptors alpha (ERα) and beta (ERβ), leading to the modulation of estrogen-responsive signaling pathways. This modulation results in antiproliferative and pro-apoptotic effects in estrogen-sensitive cancer cell lines. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its molecular interactions, effects on cellular processes, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Interaction with Estrogen Receptors

This compound functions as a SERM by binding to both ERα and ERβ isoforms[1][2]. Like other SERMs such as tamoxifen, it displays mixed agonist-antagonist activity, which is dependent on the specific tissue and cellular context[2]. This dual activity allows it to block the effects of estrogen in some tissues while mimicking it in others[1].

Binding Affinity to Estrogen Receptors

This compound and its derivatives demonstrate high binding affinity for both ERα and ERβ[1][2]. Some studies suggest a degree of selectivity towards ERβ[2]. The binding affinity is typically determined through competitive radiometric binding assays.

Table 1: Estrogen Receptor Binding Affinity of Cyclofenil Derivatives

| Compound | ERα RBA (E₂=100) | ERβ RBA (E₂=100) | Reference |

| Cyclofenil (cyclohexane core) | 27 | 62 | [1] |

| Cyclopentyl analogue | 12 | 38 | [1] |

| Cycloheptyl analogue | 124 | 354 | [1] |

| Estradiol (E₂) (Reference) | 100 | 100 | [1] |

RBA: Relative Binding Affinity, determined by competitive radiometric binding assay with [³H]estradiol.

Cellular Effects of this compound In Vitro

The interaction of this compound with estrogen receptors triggers a cascade of downstream cellular events, primarily impacting cell proliferation and survival.

Antiproliferative Activity

Cyclofenil and its analogues have been shown to inhibit the proliferation of estrogen receptor-positive breast cancer cell lines, such as MCF-7[2]. This antiproliferative effect is a hallmark of its anti-estrogenic activity in this cell type.

Table 2: Antiproliferative Activity of Cyclofenil Analogues in MCF-7 Cells

| Compound | IC₅₀ (µM) | Assay | Reference |

| Cyclofenil-based analogue 11a | 4.78 | LDH assay | [2] |

| Cyclofenil-based analogue 11b | 2.56 | LDH assay | [2] |

| Cyclofenil-based analogue 11c | 1.38 | LDH assay | [2] |

| Cyclofenil-based analogue 11d | 2.01 | LDH assay | [2] |

| Cyclofenil-based analogue 11e | 1.93 | LDH assay | [2] |

| Tamoxifen (Reference) | 2.13 | LDH assay | [2] |

| Endoxifen (Reference) | 0.029 | LDH assay | [2] |

Induction of Apoptosis

The antiproliferative effects of SERMs are often linked to the induction of programmed cell death, or apoptosis. While direct studies on this compound are limited, the general mechanism for SERMs involves the modulation of key apoptotic regulators. In estrogen receptor-positive cells, anti-estrogens can induce apoptosis by arresting the cell cycle in the G0/G1 phase, downregulating anti-apoptotic proteins like Bcl-2, and upregulating pro-apoptotic proteins such as Bax, leading to the activation of the caspase cascade.

Molecular Signaling Pathways

As a SERM, this compound's mechanism of action is centered around the modulation of estrogen receptor-mediated gene transcription.

Modulation of Estrogen-Responsive Genes

Upon binding to ERα or ERβ, this compound induces a conformational change in the receptor. This complex can then bind to Estrogen Response Elements (EREs) in the promoter regions of target genes, or interact with other transcription factors to regulate gene expression. The agonist or antagonist effect of this compound depends on the recruitment of coactivators or corepressors to the ER complex.

-

Antagonistic Action: In tissues like the breast, SERMs like tamoxifen are known to recruit corepressors, which leads to the downregulation of estrogen-responsive genes that promote cell proliferation, such as pS2 (TFF1) and cyclin D1. This results in cell cycle arrest and an antiproliferative effect.

-

Agonistic Action: In other tissues, the cyclofenil-ER complex may recruit coactivators, leading to the expression of genes that have beneficial effects.

Figure 1: this compound's Interaction with the Estrogen Receptor Signaling Pathway.

Apoptotic Signaling Pathway

The induction of apoptosis by SERMs in cancer cells is often mediated through the intrinsic (mitochondrial) pathway. This involves changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases.

Figure 2: Postulated Apoptotic Pathway Induced by this compound.

Detailed Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]estradiol.

Materials:

-

Purified full-length human ERα and ERβ

-

[³H]17β-estradiol

-

Test compound (this compound)

-

Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)

-

Scintillation cocktail and counter

Protocol:

-

Prepare serial dilutions of the test compound and a standard (unlabeled 17β-estradiol) in the assay buffer.

-

In assay tubes, combine the purified ER protein, a fixed concentration of [³H]17β-estradiol, and varying concentrations of the test compound or standard.

-

Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separate the bound from unbound radioligand using a method such as dextran-coated charcoal or hydroxylapatite.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the log concentration of the test compound to determine the GI₅₀ (concentration that causes 50% growth inhibition).

Figure 3: Workflow for the MTT Cell Proliferation Assay.

Conclusion

This compound's in vitro mechanism of action is primarily driven by its role as a selective estrogen receptor modulator. By binding to ERα and ERβ, it can exert either antagonistic or agonistic effects on gene expression, depending on the cellular context. In estrogen receptor-positive breast cancer cells, its antagonistic properties lead to the inhibition of cell proliferation and the induction of apoptosis. Further research is warranted to fully elucidate the specific downstream gene targets and the precise modulation of co-regulator proteins that define its tissue-specific activities. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel SERMs.

References

- 1. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Selective Estrogen Receptor Ligand Conjugates Incorporating Endoxifen-Combretastatin and Cyclofenil-Combretastatin Hybrid Scaffolds: Synthesis and Biochemical Evaluation [mdpi.com]

Cyclofenil Diphenol's Primary Cellular Target: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Finding: Estrogen Receptors as the Primary Target

Cyclofenil diphenol, a non-steroidal synthetic compound, primarily exerts its biological effects by targeting estrogen receptors (ERs). It is classified as a Selective Estrogen Receptor Modulator (SERM), a class of compounds that bind to ERs and exhibit tissue-specific agonist or antagonist activity.[1][2][3][4] The primary cellular targets are the two main subtypes of the estrogen receptor: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[2][5][6]

Cyclofenil's interaction with these receptors is complex. Depending on the tissue, it can either mimic the effects of estrogen (agonist activity) or block them (antagonist activity).[2][4] This dual functionality is the hallmark of SERMs and allows for their therapeutic application in a variety of estrogen-related conditions.[2][4] For instance, its antiestrogenic effects on the hypothalamic-pituitary-gonadal axis can increase the production of sex hormones, leading to its use as an ovulation stimulant.[3]

Quantitative Analysis of Binding Affinity

The affinity of Cyclofenil and its derivatives for ERα and ERβ has been quantified in several studies. The data, presented below, demonstrates a range of binding affinities and selectivities for the two receptor isoforms.

| Compound | Target | Parameter | Value | Reference |

| Cyclofenil-amide compound 13e | ERα | IC50 | 19 nM | [5] |

| ERβ | IC50 | 229 nM | [5] | |

| Endoxifen conjugate 16b | ERα | IC50 | 15 nM | [5] |

| ERβ | IC50 | 115 nM | [5] | |

| Estradiol | ERα | Kd | 0.2 nM | [7] |

| ERβ | Kd | 0.5 nM | [7] | |

| Cyclofenil | ERβ | Relative Binding Affinity | 124 | [6] |

| ERα | Relative Binding Affinity | 285 | [6] |

Experimental Protocols

The binding affinities of Cyclofenil and its analogs to estrogen receptors are commonly determined using a competitive radiometric binding assay.

Competitive Radiometric Binding Assay for ERα and ERβ

Objective: To determine the relative binding affinity (RBA) of test compounds for ERα and ERβ by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Purified full-length human ERα and ERβ

-

Radiolabeled estradiol ([³H]estradiol) as the tracer

-

Unlabeled estradiol as the reference standard

-

Test compounds (e.g., Cyclofenil derivatives)

-

Assay buffer

-

Scintillation fluid

-

Filter plates

-

Scintillation counter

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled estradiol standard and the test compounds.

-

Dilute the purified ERα and ERβ and [³H]estradiol to their optimal concentrations in the assay buffer.

-

-

Assay Setup:

-

In a multi-well plate, add a fixed amount of purified ERα or ERβ.

-

Add a fixed concentration of [³H]estradiol to each well.

-

Add varying concentrations of the unlabeled estradiol standard or the test compounds to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Transfer the incubation mixture to a filter plate that retains the receptor-ligand complexes.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Add scintillation fluid to each well of the filter plate.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Relative Binding Affinity (RBA) of the test compound relative to estradiol (RBA = [IC50 of estradiol / IC50 of test compound] x 100%).[7]

-

Visualizations

Signaling Pathway of a Selective Estrogen Receptor Modulator (SERM)

Caption: Generalized signaling pathway of a SERM like Cyclofenil.

Workflow of a Competitive Radiometric Binding Assay

Caption: Workflow of a competitive radiometric binding assay.

References

- 1. Buy this compound | 5189-40-2 [smolecule.com]

- 2. What is the mechanism of Cyclofenil? [synapse.patsnap.com]

- 3. Cyclofenil - Wikipedia [en.wikipedia.org]

- 4. What is Cyclofenil used for? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Estrogenic Activity of Cyclofenil Diphenol Analogues: A Deep Dive into Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Cyclofenil, a selective estrogen receptor modulator (SERM), and its diphenol metabolite have garnered significant interest in the field of medicinal chemistry due to their unique interactions with estrogen receptors (ERs). Understanding the intricate relationship between the chemical structure of Cyclofenil derivatives and their biological activity is paramount for the rational design of novel therapeutics targeting estrogen-mediated pathways. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Cyclofenil diphenol and its analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Quantitative Analysis of Structure-Activity Relationships

The biological activity of Cyclofenil derivatives is profoundly influenced by substitutions on the cyclohexyl ring and modifications of the phenolic hydroxyl groups. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of the binding affinities for ERα and ERβ, as well as the antiproliferative effects of these compounds.

Table 1: Estrogen Receptor Binding Affinities and Antiproliferative Activity of Cyclofenil Analogues

| Compound | Modification | ERα IC50 (nM) | ERβ IC50 (nM) | MCF-7 IC50 (µM) | Reference |

| This compound (F6060) | Parent diphenol | High Affinity | High Affinity | - | [1] |

| 11a | Basic side chain addition | - | - | 1.38 - 4.78 | [1] |

| 11c | Basic side chain addition | 1738 | 199 | - | [1] |

| 11e | Basic side chain addition | 3162 | 67 | - | [1] |

| 13e | Cyclofenil-amide conjugate | 19 | 229 | 0.187 | [1] |

Table 2: Relative Binding Affinity (RBA) of Fluorine-Substituted Cyclofenil Derivatives

The introduction of fluorine substituents on the cyclohexyl ring of Cyclofenil has been explored to develop potential PET imaging agents for ER-positive breast cancer.[2] The relative binding affinity (RBA) for ERα and ERβ, with estradiol as the reference (RBA = 100), is presented below.

| Compound | Substitution Position | ERα RBA | ERβ RBA | Reference |

| Estradiol | - | 100 | 100 | [3] |

| Cyclofenil (4) | Unsubstituted | High Affinity | High Affinity | [3] |

| Analogue Series | C3 and C4 substitutions | Varied | Varied | [2][3] |

Note: Detailed RBA values for a large series of 24 analogues can be found in the cited literature. Generally, substitutions at the C3 position were better tolerated than at the C4 position, with some fluorinated compounds exhibiting affinities comparable to or greater than estradiol.[2][3]

Key Insights from SAR Studies

The accumulated data reveals several key trends in the structure-activity relationship of Cyclofenil diphenols:

-

The Geminal Diaryl Moiety is Crucial: The presence of the two phenolic hydroxyl groups is fundamental for high-affinity binding to the estrogen receptor, mimicking the A-ring of estradiol.[4][5]

-

Cycloalkyl Ring Size and Substitution Matter: Cyclofenil derivatives with 6- and 7-membered cycloalkyl rings generally exhibit the best binding affinity.[3] Introduction of substituents on the cyclohexane ring often decreases binding affinity, particularly polar and bulky groups.[3]

-

Positional Isomers Exhibit Differential Activity: Substitutions at the C3 position of the cyclohexyl ring are generally better tolerated than at the C4 position, suggesting a specific orientation within the ligand-binding pocket of the ER.[2][3]

-

Basic Side Chains Can Modulate Activity: The addition of a basic side chain, similar to that in endoxifen, can lead to potent ER ligands with potential antagonist activity.[1]

-

Metabolism Influences Activity: The hydroxylation of the cyclohexyl ring is a key metabolic pathway for Cyclofenil.[6] The resulting hydroxylated metabolites may exhibit altered ER binding affinities and pharmacological profiles.

Experimental Protocols

The following section details the methodologies for key experiments cited in the SAR studies of Cyclofenil derivatives.

This assay is fundamental for determining the relative binding affinities of test compounds for ERα and ERβ.

Objective: To determine the concentration of a test compound that inhibits 50% of the binding of radiolabeled estradiol ([³H]E₂) to the estrogen receptor (IC50).

Materials:

-

Purified full-length human ERα and ERβ

-

[³H]Estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compounds (Cyclofenil derivatives)

-

Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[7]

-

Scintillation cocktail

-

96-well microtiter filter plates

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled estradiol in the assay buffer.

-

Incubation: In each well of the microtiter plate, combine the purified ER protein, a fixed concentration of [³H]E₂, and varying concentrations of the test compound or unlabeled estradiol. Incubate the plates on ice for 18–24 hours to reach equilibrium.[8]

-

Separation of Bound and Free Ligand: Add HAP slurry to each well to adsorb the ER-ligand complexes. Wash the plates with buffer to remove unbound [³H]E₂.[8]

-

Quantification: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]E₂ against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.[3]

This assay assesses the estrogenic or anti-estrogenic effects of compounds on the proliferation of ER-positive human breast cancer cells (MCF-7).

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50).

Materials:

-

MCF-7 human breast cancer cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Charcoal-dextran stripped FBS (to remove endogenous steroids)

-

Test compounds

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 96-well plates in regular culture medium and allow them to attach overnight.

-

Hormone Deprivation: Replace the medium with a medium containing charcoal-dextran stripped FBS to deprive the cells of estrogenic stimuli.

-

Treatment: After a period of hormone deprivation, treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control (e.g., estradiol for agonistic activity, tamoxifen for antagonistic activity).

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours).[1]

-

Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence to determine the number of viable cells.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. Novel Selective Estrogen Receptor Ligand Conjugates Incorporating Endoxifen-Combretastatin and Cyclofenil-Combretastatin Hybrid Scaffolds: Synthesis and Biochemical Evaluation [mdpi.com]

- 2. Fluorine-substituted cyclofenil derivatives as estrogen receptor ligands: synthesis and structure-affinity relationship study of potential positron emission tomography agents for imaging estrogen receptors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship of estrogens: a study involving cyclofenyl as the model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for a large diverse set of natural, synthetic, and environmental estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and identification of hydroxylated metabolites of the anti-estrogenic agent cyclofenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Estrogen Receptor Binding Assay [bio-protocol.org]

Synthesis and Characterization of Cyclofenil Diphenol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclofenil diphenol (4,4'-(cyclohexylidenemethylene)diphenol). Intended for researchers, scientists, and professionals in drug development, this document details the chemical synthesis via acid-catalyzed condensation, outlines precise experimental protocols for analytical characterization, and summarizes key quantitative data. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this guide elucidates the biological context of this compound as a Selective Estrogen Receptor Modulator (SERM), complete with a diagram of its signaling pathway. All quantitative data is presented in structured tables, and complex processes are visualized using Graphviz diagrams to ensure clarity and accessibility.

Introduction

This compound, chemically known as 4,4'-(cyclohexylidenemethylene)diphenol, is a non-steroidal synthetic compound recognized for its activity as a Selective Estrogen Receptor Modulator (SERM).[1] As the active metabolite of the drug Cyclofenil, this diphenolic structure is the primary agent responsible for its biological effects.[2] SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[3] This dual functionality allows them to induce beneficial estrogenic effects in certain tissues (like bone) while blocking potentially harmful effects in others (like breast tissue).[3]

This compound demonstrates a preferential binding affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα).[1] This interaction underlies its application in studying estrogen-mediated cellular processes and its historical use in treating menstrual and fertility disorders by stimulating gonadotropin release.[1] This guide provides a detailed framework for its laboratory synthesis and a multi-faceted approach to its chemical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-[cyclohexylidene-(4-hydroxyphenyl)methyl]phenol | [1][4] |

| Synonyms | 4,4'-(Cyclohexylidenemethylene)diphenol, F 6060 | [1][4] |

| CAS Number | 5189-40-2 | [1][4] |

| Molecular Formula | C₁₉H₂₀O₂ | [2][4] |

| Molecular Weight | 280.36 g/mol | [1][2] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 235-236 °C | [6] |

Synthesis of this compound

The most direct and common method for synthesizing bisphenols like this compound is the acid-catalyzed condensation of a ketone with a phenol. This electrophilic aromatic substitution reaction involves the protonation of cyclohexanone to form a carbocation, which is then attacked by two equivalents of phenol, primarily at the para position, to yield the final product.

Experimental Protocol 2.1: Synthesis via Acid-Catalyzed Condensation

This protocol describes the synthesis of this compound from phenol and cyclohexanone using hydrochloric acid as a catalyst.

Materials and Reagents:

-

Phenol (C₆H₆O)

-

Cyclohexanone (C₆H₁₀O)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Ethanol

-

Ligroin (petroleum ether fraction)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine phenol (2.1 equivalents) and cyclohexanone (1.0 equivalent).

-

Catalyst Addition: Slowly add concentrated hydrochloric acid (0.3 equivalents) to the mixture while stirring. The reaction is exothermic and may require an ice bath to maintain control.

-

Reaction: Heat the mixture to 60-70°C and maintain with vigorous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a hot ethanol/ligroin solvent system to yield pure this compound as a white crystalline solid.[6]

Characterization Methods

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following protocols outline standard analytical techniques for this purpose.

Experimental Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Analyze the sample using a 400 MHz (or higher) NMR spectrometer.

-

¹H-NMR Analysis: Acquire the proton NMR spectrum. Expected signals include:

-

A singlet for the two phenolic hydroxyl (-OH) protons.

-

Multiplets in the aromatic region (approx. δ 6.5-7.5 ppm) corresponding to the eight protons on the two phenyl rings.

-

Multiplets in the aliphatic region (approx. δ 1.5-2.5 ppm) for the ten protons of the cyclohexyl ring.

-

-

¹³C-NMR Analysis: Acquire the carbon-13 NMR spectrum. Expected signals would confirm the presence of distinct aromatic and aliphatic carbons, including quaternary carbons at the points of substitution.[7]

Experimental Protocol 3.2: Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electrospray Ionization (ESI) source or a Gas Chromatography-Mass Spectrometry (GC-MS) system.[4]

-

Analysis:

-

Expected Molecular Ion: For this compound (C₁₉H₂₀O₂), the expected exact mass is 280.1463 g/mol .[4] The mass spectrum should show a prominent molecular ion peak [M-H]⁻ at m/z 279 in negative ion mode or [M+H]⁺ at m/z 281 in positive ion mode.

-

Experimental Protocol 3.3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the dry sample with KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Analyze the sample using an FTIR spectrometer.

-

Analysis: The IR spectrum is expected to show characteristic absorption bands:

-

~3200-3500 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl groups.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretching from the cyclohexyl group.

-

~1500-1600 cm⁻¹: C=C stretching within the aromatic rings.

-

~1200-1250 cm⁻¹: C-O stretching of the phenol group.

-

Experimental Protocol 3.4: High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Perform serial dilutions to create standards for linearity assessment if quantification is needed.[8]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with 0.1% formic acid to improve peak shape. A typical starting point is 65:35 Water:Acetonitrile.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where phenols absorb, typically around 275-280 nm.[8] A fluorescence detector can also be used for higher sensitivity.[9]

-

-

Analysis: Inject the sample and analyze the chromatogram. A pure sample should yield a single major peak at a specific retention time. Purity can be calculated based on the peak area percentage.

Biological Activity and Data

This compound's primary biological role is modulating estrogen receptors. Its binding affinity for ERα and ERβ has been quantified, revealing a significant preference for ERβ. This selectivity is crucial for its tissue-specific effects.

Table 2: Estrogen Receptor Binding Affinity of this compound

| Compound | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | ERβ/ERα Selectivity | Reference(s) |

| This compound | ~1000 - 3000 | ~100 - 500 | ~10 - 30 | [1] |

| Compound 11e (analogue) | 3162 | 67 | 46 | [1] |

| Compound 13e (conjugate) | 19.0 | 229 | 0.08 | [1][10] |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. Lower values indicate higher binding affinity.

Mechanism of Action: Signaling Pathway

As a SERM, this compound has a complex mechanism of action that depends on the target tissue, the specific estrogen receptor isoform present (ERα or ERβ), and the local concentration of co-regulatory proteins (coactivators and corepressors).[3]

-

Antagonistic Action: In tissues like the hypothalamus, this compound acts as an ER antagonist. It binds to estrogen receptors, preventing the binding of endogenous estradiol. This blocks the negative feedback loop that estradiol normally exerts on the hypothalamus and pituitary gland. The result is an increased release of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the pituitary to secrete Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), promoting ovulation.[3]

-

Agonistic Action: In other tissues, such as bone, this compound can act as an ER agonist. Upon binding the receptor, it induces a conformational change that promotes the recruitment of coactivator proteins. This activated complex can then bind to Estrogen Response Elements (EREs) on DNA, initiating the transcription of genes that maintain bone density.[3]

This tissue-selective behavior is the hallmark of SERMs and is the basis for their therapeutic potential.

References

- 1. Buy this compound | 5189-40-2 [smolecule.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. What is the mechanism of Cyclofenil? [synapse.patsnap.com]

- 4. This compound | C19H20O2 | CID 21260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]

- 9. Quantification of Bisphenol A by HPLC [eag.com]

- 10. mdpi.com [mdpi.com]

Cyclofenil Diphenol: A Technical Guide to Estrogen Receptor Subtype Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity of cyclofenil diphenol for the two principal estrogen receptor (ER) subtypes, ERα and ERβ. Cyclofenil, a selective estrogen receptor modulator (SERM), is metabolized to its active diphenolic form, which exhibits a preferential binding affinity for ERβ over ERα. This document summarizes the quantitative binding data from primary literature, details the experimental protocols used for these determinations, and illustrates the key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in pharmacology, endocrinology, and drug development.

Introduction

Cyclofenil is a non-steroidal selective estrogen receptor modulator (SERM) that has been used clinically for the induction of ovulation.[1] Its biological activity is primarily attributed to its active metabolite, this compound, which interacts with estrogen receptors ERα and ERβ.[2] These two receptor subtypes often exhibit different tissue distributions and can mediate distinct, sometimes opposing, physiological effects.[3] ERα is predominantly associated with the proliferative effects of estrogens in tissues such as the uterus and mammary glands, while ERβ is often implicated in anti-proliferative and pro-apoptotic pathways.[3][4] Therefore, the selectivity of a ligand for ERα or ERβ is a critical determinant of its pharmacological profile. This guide focuses on the specific binding characteristics of this compound at these two receptor subtypes.

Quantitative Binding Affinity Data

The binding affinity of this compound for ERα and ERβ has been determined using competitive radiometric binding assays. The data are typically presented as Relative Binding Affinity (RBA), where the affinity of 17β-estradiol is set to 100%.

A study by Seo et al. (2006) provides quantitative RBA values for cyclofenil (referred to as bis-(4-hydroxyphenyl)methylidenecyclohexane in the study).[5] It is important to note that some secondary sources have reported conflicting RBA values, and the data from the primary peer-reviewed literature is presented here.

| Compound | ERα RBA (%) | ERβ RBA (%) | ERβ/ERα Selectivity Ratio | Reference |

| 17β-Estradiol | 100 | 100 | 1 | [5] |

| This compound | 5.6 | 20 | 3.57 | [5] |

These data indicate that this compound has a modest binding affinity for both estrogen receptors compared to the endogenous ligand, estradiol. However, it displays a notable preferential affinity for ERβ, with a selectivity ratio of approximately 3.6. This ERβ selectivity is a key characteristic of this compound's pharmacological action.

Experimental Protocols

The quantitative binding data presented above were obtained using a competitive radiometric binding assay. The following is a detailed description of a typical protocol based on methodologies described in the scientific literature.[5]

Materials and Reagents

-

Receptors: Purified full-length human ERα and ERβ.

-

Radioligand: [³H]17β-estradiol.

-

Competitors: Unlabeled 17β-estradiol (for standard curve) and this compound (test compound).

-

Assay Buffer: Tris-based buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[5]

-

Separation Matrix: Hydroxylapatite slurry or dextran-coated charcoal.

-

Scintillation Cocktail: For detection of radioactivity.

Assay Procedure

-

Preparation of Reagents: All competitors are serially diluted in the assay buffer to create a range of concentrations.

-

Incubation: The purified estrogen receptors (ERα or ERβ) are incubated with a fixed concentration of [³H]17β-estradiol and varying concentrations of the unlabeled competitor (either 17β-estradiol for the standard curve or this compound).

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient duration (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adding a hydroxylapatite slurry or dextran-coated charcoal, followed by centrifugation. The pellet contains the receptor-bound radioligand.

-

Quantification: The amount of radioactivity in the pellet is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of [³H]17β-estradiol bound versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The RBA is then calculated using the following formula:

RBA (%) = (IC50 of 17β-estradiol / IC50 of test compound) x 100

Signaling Pathways and Experimental Workflows

The differential binding of this compound to ERα and ERβ results in distinct downstream signaling events. As a SERM with ERβ selectivity, its effects are tissue- and gene-specific.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the workflow of a typical competitive radiometric binding assay used to determine the binding affinity of this compound.

Conceptual Signaling Pathways

The binding of this compound to ERα and ERβ can initiate distinct genomic signaling pathways. ERα activation is often linked to cell proliferation through the regulation of genes like cyclin D1.[6] In contrast, ERβ can have an opposing, anti-proliferative effect, in part by inhibiting ERα-mediated transcription.[6] Both receptors can act through classical Estrogen Response Elements (EREs) or by tethering to other transcription factors, such as AP-1, leading to a complex pattern of gene regulation.

The following diagram conceptualizes the differential signaling outcomes following the binding of this compound to ERα and ERβ.

Conclusion

This compound demonstrates a clear, albeit modest, preferential binding affinity for estrogen receptor beta over estrogen receptor alpha. This selectivity is a critical factor in its function as a SERM, likely contributing to its tissue-specific agonist and antagonist effects. The competitive radiometric binding assay remains the gold standard for quantifying these binding affinities. Understanding the differential binding and subsequent signaling of this compound is essential for the rational design of new SERMs with improved therapeutic profiles for a range of endocrine-related conditions. Further research into the specific gene expression profiles modulated by this compound in different cellular contexts will continue to elucidate its complex mechanism of action.

References

- 1. Interplay between AP-1 and estrogen receptor α in regulating gene expression and proliferation networks in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functions of cyclin D1 as an oncogene and regulation of cyclin D1 expression - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Cyclofenil diphenol

An In-depth Technical Guide to the Pharmacological Profile of Cyclofenil Diphenol

Abstract

This compound, the active metabolite of the prodrug cyclofenil, is a non-steroidal selective estrogen receptor modulator (SERM) characterized by its complex, tissue-specific pharmacological actions.[1][2][3] This technical guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and drug development professionals. It delves into the molecule's mechanism of action, detailing its preferential binding to estrogen receptor beta (ERβ) over alpha (ERα) and its dual agonist-antagonist activities.[4][5] Quantitative pharmacodynamic and pharmacokinetic data are presented, and detailed experimental protocols for key assays are described. The guide also includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions and evaluation methods.

Introduction

This compound, chemically known as 4,4'-(cyclohexylidenemethylene)diphenol, is the biologically active form of cyclofenil.[6] The parent compound, cyclofenil, is a diacetate ester that undergoes hydrolysis in the body to yield the active diphenol metabolite.[6] Classified as a SERM, this compound interacts with estrogen receptors to exert tissue-dependent estrogenic or anti-estrogenic effects.[1][7] Historically, cyclofenil has been used clinically as a gonadotropin stimulant to treat anovulatory infertility and other menstrual disturbances.[1][4][8] Its unique profile, distinguishing it from other SERMs like tamoxifen and raloxifene, stems from its distinct receptor affinity and subsequent modulation of gene transcription.[9][10]

Mechanism of Action

The pharmacological activity of this compound is primarily mediated through its interaction with estrogen receptors ERα and ERβ.[2] As a SERM, its effects are not uniform across all tissues; it can act as an antagonist in some tissues (e.g., the hypothalamus) while potentially acting as an agonist in others.[2][3]

Estrogen Receptor Modulation

This compound functions as a competitive ligand, binding to the ligand-binding domain of both ER subtypes and competing with endogenous estrogens like 17β-estradiol.[4] A key characteristic of this compound is its preferential binding affinity for ERβ over ERα.[4][5] This selectivity may contribute to its specific therapeutic profile.

The binding of this compound induces a unique conformational change in the estrogen receptor. This altered conformation dictates the receptor's interaction with co-regulatory proteins—coactivators and corepressors—which in turn determines whether gene transcription is activated or repressed.[4]

Signaling Pathways

Genomic Signaling (Antagonism): In the classical genomic pathway, this compound primarily acts as an antagonist.[4] After binding to the ER in the cytoplasm, the complex translocates to the nucleus. The ligand-induced conformation favors the recruitment of corepressors over coactivators to the Estrogen Response Elements (EREs) on the DNA. This action inhibits the transcription of estrogen-dependent genes, forming the basis of its anti-estrogenic effects.[4]

Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation: In the hypothalamus and pituitary gland, this compound exerts an anti-estrogenic effect.[1] It blocks the negative feedback loop of endogenous estrogens, leading to an increased release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, stimulates the pituitary to secrete more Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which act on the gonads to stimulate ovulation in women and can increase testosterone in men.[1][2]

Pharmacodynamics

Pharmacodynamic studies quantify the biochemical and physiological effects of this compound on the body, primarily its interaction with estrogen receptors.

Receptor Binding Affinity

Competitive binding assays have been used to determine the binding affinity of this compound for ERα and ERβ. The data consistently show a higher affinity for ERβ.[4][9]

| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference |

| IC₅₀ (nM) | 1000 - 3162 | 67 - 500 | [4][9] |

| Displacement of ¹⁷β-estradiol | 60-80% | 70-90% | [4] |

| Relative Binding Affinity (RBA) | 285 | 124 | [5]* |

| Note: In this study, a higher RBA value corresponds to lower affinity. |

In Vitro Cellular Activity

Beyond receptor binding, the functional consequences of this compound have been assessed in various cell-based assays.

| Assay Type | Cell Line | Effect | Quantitative Data | Reference |

| Antiproliferative Activity | MCF-7 (Breast Cancer) | Inhibition of cell growth | IC₅₀ = 187 nM (for conjugate 13e) | [9] |

| Antiviral Activity | Vero Cells | Inhibition of Dengue virus replication | EC₅₀ = 1.62 µM | [11] |

| Other Effects | - | Inhibition of proteoglycan synthesis | Not specified | [4][9] |

| Other Effects | - | Disruption of Golgi apparatus function | Not specified | [4] |

Pharmacokinetics

Pharmacokinetic data for this compound itself is limited; most available information pertains to the administration of its parent prodrug, cyclofenil.[12]

ADME Profile

-

Metabolism: Cyclofenil is a prodrug that is rapidly hydrolyzed by esterases in the plasma and liver to form the active metabolite, this compound, and acetic acid.[6] Further hydroxylation of the diphenol metabolite can also occur.[6]

-

Elimination: The elimination half-life of cyclofenil following a single 200 mg oral dose is reported to be between 18 and 29 hours.[1]

| Parameter | Value | Condition | Reference |

| Elimination Half-life (t₁/₂) | 18 - 29 hours | Single 200 mg oral dose of cyclofenil | [1] |

Experimental Methodologies

The characterization of this compound's pharmacological profile relies on a set of standard and specialized experimental protocols.

Radioligand Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for a specific receptor.

-

Protocol:

-

Reagents: Purified full-length human ERα and ERβ proteins, radiolabeled ligand ([³H]estradiol), and serial dilutions of this compound are prepared.

-

Incubation: The receptor protein is incubated with a fixed concentration of [³H]estradiol and varying concentrations of this compound.

-

Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound radioligand (e.g., via filtration).

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of [³H]estradiol binding) is calculated. Relative Binding Affinity (RBA) is then calculated relative to unlabeled estradiol.[10]

-

References

- 1. Cyclofenil - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cyclofenil? [synapse.patsnap.com]

- 3. What is Cyclofenil used for? [synapse.patsnap.com]

- 4. Buy this compound | 5189-40-2 [smolecule.com]

- 5. selleckchem.com [selleckchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cyclofenil | C23H24O4 | CID 2898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Novel Selective Estrogen Receptor Ligand Conjugates Incorporating Endoxifen-Combretastatin and Cyclofenil-Combretastatin Hybrid Scaffolds: Synthesis and Biochemical Evaluation [mdpi.com]

- 10. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. go.drugbank.com [go.drugbank.com]

Cyclofenil Diphenol: An In-Depth Technical Guide on its Modulation of Estrogen Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclofenil, a selective estrogen receptor modulator (SERM), and its active metabolite, cyclofenil diphenol, exhibit a complex pharmacological profile through their interaction with estrogen receptors (ERs). This technical guide provides a comprehensive overview of the effects of this compound on estrogen signaling pathways, with a focus on its binding affinities, downstream genomic and non-genomic effects, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of endocrinology, oncology, and drug development.

Introduction

Cyclofenil is a nonsteroidal SERM that has been used clinically for the induction of ovulation.[1][2] Its biological activity is primarily attributed to its active metabolite, this compound, which is formed after the hydrolysis of the acetate groups of the parent compound. Like other SERMs, this compound displays tissue-specific agonist and antagonist activities on estrogen receptors, ERα and ERβ.[3][4] This dual activity allows it to modulate the expression of estrogen-responsive genes in a cell- and promoter-specific manner, leading to a range of physiological effects. Understanding the intricate mechanisms by which this compound interacts with and modulates estrogen signaling is crucial for its potential therapeutic applications and for the development of novel SERMs with improved efficacy and safety profiles.

Estrogen Receptor Binding and Affinity

This compound competitively binds to both ERα and ERβ, with a notable preferential affinity for ERβ.[5] This selectivity is a key determinant of its tissue-specific effects. The binding affinity of this compound and its derivatives has been quantified using various in vitro assays, with results consistently demonstrating a higher affinity for ERβ.

Data Presentation: Estrogen Receptor Binding Affinity

| Compound | Receptor | Binding Affinity Metric | Value | Reference |

| This compound | ERα | IC50 | 1000 - 3162 nM | [5] |

| This compound | ERβ | IC50 | 67 - 500 nM | [5] |

| This compound | ERα | Relative Binding Affinity (RBA) vs. Estradiol | 15 - 25% | [5] |

| This compound | ERβ | Relative Binding Affinity (RBA) vs. Estradiol | 45 - 65% | [5] |

| Cyclofenil (Parent Compound) | ERβ | Relative Binding Affinity (RBA) vs. Estradiol | 124% | [6] |

| Cyclofenil (Parent Compound) | ERα | Relative Binding Affinity (RBA) vs. Estradiol | 285% (Note: This value from one source appears inconsistent with other findings of ERβ preference) | [6] |

| Cyclofenil Analog (Cyclopentyl derivative) | ERα | RBA | 5.6 - 124 | [7] |

| Cyclofenil Analog (Cyclopentyl derivative) | ERβ | RBA | 20 - 354 | [7] |

Experimental Protocols: Competitive Radiometric Binding Assay

A commonly employed method to determine the binding affinity of compounds to estrogen receptors is the competitive radiometric binding assay.[7]

Objective: To determine the relative binding affinity (RBA) of a test compound (e.g., this compound) for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]estradiol) for receptor binding.

Materials:

-

Purified full-length human ERα and ERβ proteins.

-

Radiolabeled ligand: [³H]17β-estradiol.

-

Unlabeled competitor: 17β-estradiol (for standard curve).

-

Test compound: this compound.

-

Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

A constant concentration of the respective estrogen receptor (ERα or ERβ) and [³H]17β-estradiol are incubated with increasing concentrations of the unlabeled competitor (17β-estradiol for the standard curve or the test compound).

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.

-

Following incubation, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite adsorption or dextran-coated charcoal treatment.

-

The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol (IC50) is determined from the competition curve.

-

The Relative Binding Affinity (RBA) is calculated using the following formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100

References

- 1. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 5189-40-2 [smolecule.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Estrogenic Properties of Cyclofenil Diphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclofenil diphenol, a non-steroidal selective estrogen receptor modulator (SERM), exhibits a complex pharmacological profile characterized by tissue-specific estrogenic and anti-estrogenic activities. This technical guide provides an in-depth analysis of the anti-estrogenic properties of this compound, focusing on its mechanism of action, quantitative binding affinities, and the experimental methodologies used for its evaluation. Detailed protocols for key assays are provided, alongside a summary of available quantitative data and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

This compound is a member of the triphenylethylene class of compounds, which are known for their ability to modulate the activity of estrogen receptors (ERs).[1] As a selective estrogen receptor modulator (SERM), this compound can act as either an agonist or an antagonist of estrogen activity depending on the target tissue.[1] This dual functionality has prompted investigations into its therapeutic potential, particularly in conditions where modulation of estrogen signaling is desirable. This guide focuses on the anti-estrogenic properties of this compound, which are primarily observed in tissues such as the breast, making it a compound of interest for the study and potential treatment of estrogen-dependent cancers.

Mechanism of Action

The primary mechanism of action of this compound involves its direct, competitive binding to estrogen receptors, ERα and ERβ.[1][2] Upon binding, this compound induces a conformational change in the receptor that is distinct from that induced by the natural ligand, 17β-estradiol. This altered conformation affects the recruitment of co-regulatory proteins, namely co-activators and co-repressors, to the receptor-DNA complex.[3][4]

In tissues where this compound exhibits anti-estrogenic effects, the induced conformational change is thought to favor the recruitment of co-repressors over co-activators.[3] This co-repressor-dominant complex then binds to estrogen response elements (EREs) on the DNA, leading to the inhibition of transcription of estrogen-responsive genes.[3] This blockade of gene transcription ultimately results in the attenuation of estrogen-mediated cellular processes, such as cell proliferation.

Conversely, in tissues where it exerts estrogenic effects, the this compound-ER complex may preferentially recruit co-activators, leading to the transcription of target genes. The balance between co-activator and co-repressor recruitment is a key determinant of the tissue-specific actions of SERMs like this compound.[3]

Quantitative Data on Anti-Estrogenic Properties

The anti-estrogenic activity of this compound has been quantified in various in vitro assays. The following tables summarize the available data on its binding affinity for estrogen receptors and its inhibitory effects on cancer cell proliferation.

Table 1: Estrogen Receptor Binding Affinity of Cyclofenil and its Derivatives

| Compound | ERα RBA (%) | ERβ RBA (%) | Reference |

| Cyclofenil | 151-152 | 243 | [5] |

| Cyclofenil Derivative 11c | 1.738 (µM IC50) | 199 (nM IC50) | [1] |

| Cyclofenil Derivative 11e | 3.162 (µM IC50) | 67 (nM IC50) | [1] |

| Cyclofenil-amide 13e | 19 (nM IC50) | 229 (nM IC50) | [1] |

RBA (Relative Binding Affinity) is expressed as a percentage relative to 17β-estradiol (100%). IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand.

Table 2: Anti-Proliferative Activity of Cyclofenil Derivatives in MCF-7 Cells

| Compound | IC50 (nM) | Reference |

| Cyclofenil-amide 13e | 187 | [1] |

IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-estrogenic properties of this compound.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to estrogen receptors.

Materials:

-

Purified human ERα and ERβ

-

[³H]17β-estradiol (radiolabeled estradiol)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In assay tubes, combine a fixed concentration of purified ERα or ERβ with a fixed concentration of [³H]17β-estradiol.

-

Add the different concentrations of the test compound to the tubes. Include control tubes with no test compound (total binding) and tubes with a large excess of non-radiolabeled estradiol (non-specific binding).

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the receptor-bound from free [³H]17β-estradiol using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantify the amount of bound radioactivity in each tube using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

The Relative Binding Affinity (RBA) can be calculated using the formula: (IC50 of Estradiol / IC50 of Test Compound) x 100.[1][6]

Yeast Estrogen Screen (YES) Assay

This is a reporter gene assay used to assess the estrogenic or anti-estrogenic activity of a compound.

Materials:

-

Genetically modified yeast (Saccharomyces cerevisiae) strain containing the human estrogen receptor gene and a reporter gene (e.g., lacZ).

-

Yeast growth medium.

-

Test compound (this compound).

-

17β-estradiol (for anti-estrogenicity testing).

-

Chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).

-

96-well microplates.

-

Plate reader.

Procedure:

-

Culture the yeast cells to an appropriate density.

-

For estrogenicity testing, add serial dilutions of the test compound to the wells of a microplate containing the yeast culture.

-

For anti-estrogenicity testing, add serial dilutions of the test compound in the presence of a fixed, sub-maximal concentration of 17β-estradiol.

-

Include appropriate controls (vehicle control, estradiol control).

-

Incubate the plates to allow for receptor activation and reporter gene expression.

-

Add the chromogenic substrate and continue incubation.

-

Measure the color change using a plate reader at the appropriate wavelength.

-

Calculate the estrogenic or anti-estrogenic activity based on the colorimetric signal.

Uterotrophic Assay in Rodents

This in vivo assay measures the estrogenic or anti-estrogenic effect of a compound on the uterine weight of immature or ovariectomized female rodents.

Materials:

-

Immature or ovariectomized female rats or mice.

-

Test compound (this compound).

-

17β-estradiol or ethinylestradiol (positive control and for anti-estrogenicity testing).

-

Vehicle for administration (e.g., corn oil).

-

Animal balance.

-

Dissection tools.

Procedure:

-

Acclimatize the animals to the housing conditions.

-

For anti-estrogenicity testing, administer the test compound at various doses along with a fixed dose of an estrogen (e.g., ethinylestradiol) daily for three consecutive days.

-

Include a vehicle control group and an estrogen-only group.

-

On the day after the final dose, euthanize the animals.

-

Carefully dissect the uterus, trim away any adhering fat and mesentery, and blot to remove excess fluid.

-

Record the uterine weight.

-

Calculate the mean uterine weight for each group.

-

A significant decrease in uterine weight in the groups receiving the test compound plus estrogen compared to the estrogen-only group indicates anti-estrogenic activity.

MCF-7 Cell Proliferation Assay

This in vitro assay assesses the effect of a compound on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Hormone-depleted medium (using charcoal-stripped FBS).

-

Test compound (this compound).

-

17β-estradiol (for anti-estrogenicity testing).

-

Cell proliferation detection reagent (e.g., MTT, MTS, or a DNA-binding fluorescent dye).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Seed MCF-7 cells in 96-well plates and allow them to attach.

-

Replace the growth medium with hormone-depleted medium to synchronize the cells and remove endogenous estrogens.

-

To assess anti-proliferative activity, treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of 17β-estradiol.

-

Include appropriate controls (vehicle, estradiol alone).

-

Incubate the cells for a period of 3 to 7 days.

-

Add the cell proliferation detection reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell proliferation relative to the control and plot against the test compound concentration to determine the IC50 value.[7]

Visualizations

Signaling Pathway of this compound as an Estrogen Receptor Antagonist

Caption: Antagonistic signaling pathway of this compound.

Experimental Workflow for Assessing Anti-Estrogenic Properties

Caption: Workflow for evaluating anti-estrogenic compounds.

Conclusion

This compound demonstrates clear anti-estrogenic properties, primarily through its action as a selective estrogen receptor modulator. Its ability to competitively bind to estrogen receptors and modulate the recruitment of co-regulatory proteins provides a molecular basis for its tissue-specific effects. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of this compound and other potential SERMs. Further research is warranted to fully elucidate the specific co-regulator interactions and downstream signaling pathways affected by this compound to better understand its therapeutic potential in estrogen-dependent pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound | 5189-40-2 [smolecule.com]

- 3. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coactivator and corepressor regulation of the agonist/antagonist activity of the mixed antiestrogen, 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 6. Fluorine-Substituted Cyclofenil Derivatives as Estrogen Receptor Ligands: Synthesis and Structure-Affinity Relationship Study of Potential PET Agents for Imaging Estrogen Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mejc.sums.ac.ir [mejc.sums.ac.ir]

The Historical Research Applications of Cyclofenil Diphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclofenil diphenol, a non-steroidal selective estrogen receptor modulator (SERM), has been a subject of scientific inquiry for over half a century. First introduced for medical use in 1970, its unique pharmacological profile as a mixed agonist and antagonist of the estrogen receptors (ERs) has led to its application in various research contexts, most notably in the field of reproductive medicine.[1] This technical guide provides an in-depth overview of the historical research applications of this compound, presenting key quantitative data, detailed experimental protocols, and an elucidation of its underlying signaling pathways to support ongoing and future research endeavors.

Quantitative Data Summary

The biological activity of this compound has been quantified in numerous studies, primarily focusing on its binding affinity for estrogen receptor subtypes and its clinical efficacy in ovulation induction.

Estrogen Receptor Binding Affinity

This compound exhibits a preferential binding affinity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα). This selectivity is a key aspect of its mechanism of action and has been quantified through competitive radiometric binding assays.

| Parameter | ERα | ERβ | Reference Compound |

| IC50 (nM) | 1000 - 3162 | 67 - 500 | - |

| Relative Binding Affinity (RBA %) | Varies by study | Varies by study | Estradiol (100%) |

IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to displace 50% of a radiolabeled ligand from the estrogen receptor. Lower values indicate higher binding affinity.

Clinical Efficacy in Ovulation Induction

Clinical trials have provided quantitative data on the success of this compound in inducing ovulation in anovulatory women. Success rates have been shown to be dependent on the patient's underlying condition and hormonal status.

| Patient Group | Ovulation Success Rate (%) |

| Oligomenorrhea and persistent anovulation | 72% |

| Short-term amenorrhea with plasma estradiol > 50 pg/ml | 68% |

| Prolonged amenorrhea with plasma estradiol > 50 pg/ml | 43% |

| Short-term amenorrhea with plasma estradiol < 50 pg/ml | 18% |

| Prolonged amenorrhea with plasma estradiol < 50 pg/ml | 15% |

Key Experimental Protocols

The following are detailed methodologies for key experiments that have been historically used to characterize the activity of this compound.

Competitive Radiometric Estrogen Receptor Binding Assay

This assay is used to determine the binding affinity of this compound to ERα and ERβ.

Objective: To quantify the ability of this compound to compete with a radiolabeled estrogen for binding to purified estrogen receptors.

Materials:

-

Purified full-length human ERα and ERβ

-

[³H]-Estradiol (radiolabeled ligand)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-based buffer with additives)

-

Hydroxyapatite slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and a standard competitor (unlabeled estradiol) in the assay buffer.

-

Incubation: In assay tubes, combine the purified estrogen receptor (ERα or ERβ), a fixed concentration of [³H]-Estradiol, and varying concentrations of this compound or the standard.

-

Equilibrium: Incubate the mixture for a sufficient period (e.g., 18-24 hours at 4°C) to allow the binding to reach equilibrium.

-